molecular formula C5H11NO3 B11717983 1-Methoxy-4-nitrobutane

1-Methoxy-4-nitrobutane

Katalognummer: B11717983
Molekulargewicht: 133.15 g/mol
InChI-Schlüssel: BHVLVIJWRUAHDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methoxy-4-nitrobutane is an organic compound that belongs to the class of nitro compounds These compounds are characterized by the presence of one or more nitro groups (-NO₂) attached to a carbon atom The structure of this compound includes a methoxy group (-OCH₃) and a nitro group attached to a butane backbone

Vorbereitungsmethoden

1-Methoxy-4-nitrobutane can be synthesized through several methods. One common synthetic route involves the nitration of an appropriate precursor, such as 1-methoxybutane, using a nitrating agent like nitric acid. The reaction typically requires controlled conditions, including temperature regulation and the use of a solvent to facilitate the reaction. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

1-Methoxy-4-nitrobutane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group (-NH₂) using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and solvents such as ethanol or methanol. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Methoxy-4-nitrobutane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-Methoxy-4-nitrobutane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s activity by influencing its solubility and reactivity.

Vergleich Mit ähnlichen Verbindungen

1-Methoxy-4-nitrobutane can be compared with other nitro compounds, such as:

    Nitromethane: A simpler nitro compound with a single nitro group attached to a methane backbone.

    Nitrobenzene: An aromatic nitro compound with a nitro group attached to a benzene ring.

    1-Methoxy-4-nitrobenzene: A similar compound with a methoxy and nitro group attached to a benzene ring.

The uniqueness of this compound lies in its specific structure, which combines the properties of both the methoxy and nitro groups, leading to distinct chemical and biological activities.

Eigenschaften

Molekularformel

C5H11NO3

Molekulargewicht

133.15 g/mol

IUPAC-Name

1-methoxy-4-nitrobutane

InChI

InChI=1S/C5H11NO3/c1-9-5-3-2-4-6(7)8/h2-5H2,1H3

InChI-Schlüssel

BHVLVIJWRUAHDW-UHFFFAOYSA-N

Kanonische SMILES

COCCCC[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.